3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

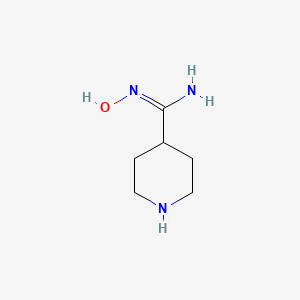

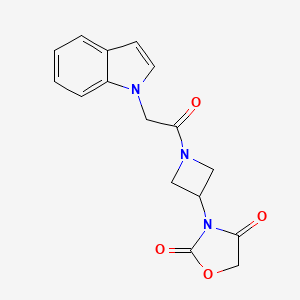

“3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C8H10N2O2 . It is a solid substance and has a molecular weight of 166.18 .

Molecular Structure Analysis

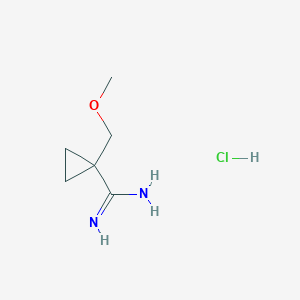

The molecular structure of “this compound” consists of a pyrazole ring which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available in the searched data, pyrazoles in general can undergo a variety of reactions. These include [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 166.18 . The compound is sealed in dry storage at 2-8°C .作用机制

Target of Action

The primary target of 3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid is D-amino acid oxidase (DAO) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids. It plays a crucial role in the metabolism of D-amino acids and is involved in several physiological and pathological processes .

Mode of Action

This compound acts as a potent and selective inhibitor of DAO . By binding to DAO, it prevents the enzyme from catalyzing the oxidation of D-amino acids. This inhibition can protect DAO cells from oxidative stress induced by D-Serine .

Biochemical Pathways

The inhibition of DAO affects the metabolism of D-amino acids, particularly D-Serine. D-Serine is a co-agonist of the NMDA receptor and plays a crucial role in several physiological processes, including neurotransmission and synaptic plasticity . By inhibiting DAO, this compound can potentially influence these processes.

Result of Action

The inhibition of DAO by this compound can lead to an increase in the levels of D-Serine, thereby potentially enhancing the activation of NMDA receptors . This can result in various molecular and cellular effects, depending on the specific physiological context. For instance, it has been reported that this compound can prevent formalin-induced tonic pain .

实验室实验的优点和局限性

3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using this compound in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to work with. In addition, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.

未来方向

There are several future directions for research on 3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid. One area of interest is the development of more potent and selective CB1 receptor agonists, which could have improved therapeutic potential. Another area of interest is the investigation of the potential of this compound as a treatment for metabolic disorders, such as obesity and diabetes. Finally, the exact mechanism of action of this compound needs to be further elucidated, which could provide insight into its potential therapeutic applications.

合成方法

3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid can be synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the condensation of 3-cyclopentyl-1-methyl-1H-pyrazol-5-amine with ethyl 2-bromoacetate in the presence of a base, followed by hydrolysis and decarboxylation of the resulting ethyl 2-(3-cyclopentyl-1-methyl-1H-pyrazol-5-yl)acetate. The final product, this compound, is obtained after purification by recrystallization.

科学研究应用

3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. In addition, this compound has been investigated for its potential as a treatment for metabolic disorders, such as obesity and diabetes.

安全和危害

属性

IUPAC Name |

5-cyclopentyl-2-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-12-9(10(13)14)6-8(11-12)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEXXLDYRWBIXID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CCCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylacetamide](/img/structure/B2875968.png)

![N-[(4-Cyclopropyl-2-methylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2875970.png)

![Ethyl 2-((1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amino)-2-oxoacetate](/img/structure/B2875972.png)

![2-[(2-Fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2875973.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2875988.png)